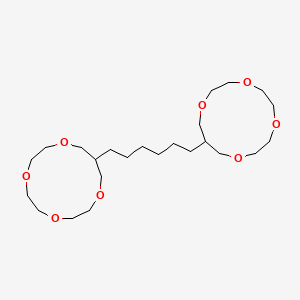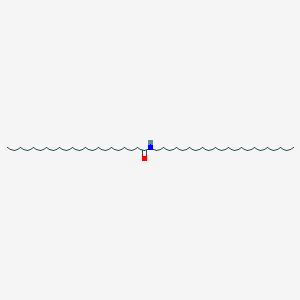
N-Docosyldocosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Docosyldocosanamide is a long-chain fatty acid amide, specifically an amide derivative of docosanoic acid. This compound is characterized by its high molecular weight and hydrophobic nature, making it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Docosyldocosanamide can be synthesized through the reaction of docosanoic acid with docosylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Docosanoic acid+DocosylamineDCCthis compound+Dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
N-Docosyldocosanamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oxamides.
Reduction: The amide can be reduced to form primary amines.
Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxamides.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides.
Aplicaciones Científicas De Investigación
N-Docosyldocosanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying amide bond formation and stability.
Biology: Investigated for its role in cell membrane structure and function due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of surfactants and lubricants due to its long-chain structure.
Mecanismo De Acción
The mechanism by which N-Docosyldocosanamide exerts its effects is primarily through its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparación Con Compuestos Similares
Similar Compounds
N-Octadecyloctadecanamide: Another long-chain fatty acid amide with similar hydrophobic properties.
N-Hexadecyldocosanoamide: Differing in chain length but similar in chemical structure and properties.
Uniqueness
N-Docosyldocosanamide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-chain fatty acid derivatives.
Propiedades
Número CAS |
118326-88-8 |
|---|---|
Fórmula molecular |
C44H89NO |
Peso molecular |
648.2 g/mol |
Nombre IUPAC |
N-docosyldocosanamide |
InChI |
InChI=1S/C44H89NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,45,46) |
Clave InChI |
OOJDZYGHNGWTIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
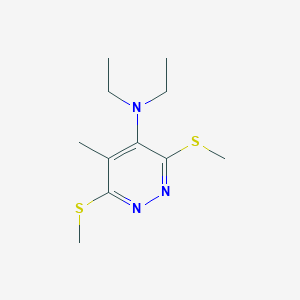
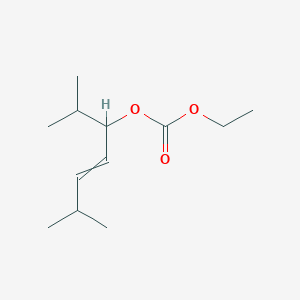

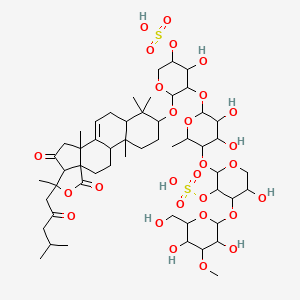
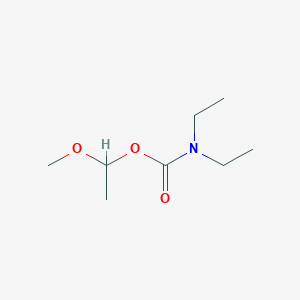
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

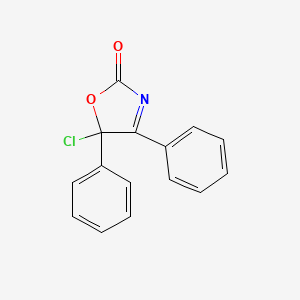

![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
